Lipophilicity Enhancement: Predicted LogP of 2.66 versus 0.49 for 2-Aminopyridine
3-tert-Butylsulfanyl-pyridin-2-ylamine exhibits a predicted ACD/LogP of 2.66, compared to 0.49 for unsubstituted 2-aminopyridine . This difference represents an increase in lipophilicity of over two log units, corresponding to approximately 148-fold greater predicted octanol-water partition coefficient.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.66 |
| Comparator Or Baseline | 2-Aminopyridine (CAS 504-29-0): ACD/LogP = 0.49 |
| Quantified Difference | ΔLogP = +2.17 (approximately 148-fold increase in lipophilicity) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module prediction |
Why This Matters
Higher lipophilicity can enhance membrane permeability and target binding in medicinal chemistry campaigns, but must be balanced against solubility requirements.
